Cas no 1897912-96-7 (3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid)

3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid
- 1897912-96-7
- EN300-1873631
- 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
-
- インチ: 1S/C15H21NO4/c1-10(13(17)18)8-11-6-5-7-12(9-11)16-14(19)20-15(2,3)4/h5-7,9-10H,8H2,1-4H3,(H,16,19)(H,17,18)
- InChIKey: IFTYEDIGYHCOAD-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=CC=CC(=C1)CC(C(=O)O)C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 279.14705815g/mol
- どういたいしつりょう: 279.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 75.6Ų
3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1873631-0.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid |
1897912-96-7 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1873631-1.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid |
1897912-96-7 | 1g |
$884.0 | 2023-06-01 | ||
Enamine | EN300-1873631-0.1g |
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid |
1897912-96-7 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1873631-0.05g |
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid |
1897912-96-7 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1873631-2.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid |
1897912-96-7 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1873631-5.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid |
1897912-96-7 | 5g |
$2566.0 | 2023-06-01 | ||
Enamine | EN300-1873631-10.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid |
1897912-96-7 | 10g |
$3807.0 | 2023-06-01 | ||
Enamine | EN300-1873631-0.25g |
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid |
1897912-96-7 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1873631-10g |
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid |
1897912-96-7 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1873631-5g |
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid |
1897912-96-7 | 5g |
$2650.0 | 2023-09-18 |
3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acidに関する追加情報
Comprehensive Overview of 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid (CAS No. 1897912-96-7)
3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid (CAS No. 1897912-96-7) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of Boc-protected amino acid derivatives, which are pivotal intermediates in peptide synthesis and drug development. Its unique structure, featuring a tert-butoxycarbonyl (Boc) group and a 2-methylpropanoic acid moiety, makes it highly valuable for designing bioactive molecules with enhanced stability and solubility.
The growing interest in 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid is driven by its applications in targeted drug delivery systems and small-molecule therapeutics. Researchers are increasingly exploring its potential in modulating enzyme activity and receptor interactions, particularly in the context of neurodegenerative diseases and metabolic disorders. Recent studies highlight its role as a precursor for prodrug formulations, addressing challenges like poor bioavailability and rapid clearance.
From a synthetic chemistry perspective, CAS No. 1897912-96-7 exemplifies the importance of protective group strategies in multi-step organic synthesis. The Boc group ensures selective reactivity during coupling reactions, a critical feature for constructing complex peptides or hybrid molecules. This aligns with current trends in green chemistry, where efficient protection-deprotection protocols minimize waste generation. Analytical techniques such as HPLC and NMR spectroscopy are essential for verifying the purity of this compound, given its use in high-stakes pharmaceutical applications.
The compound’s relevance extends to bioconjugation technologies, where its carboxylic acid functionality enables covalent attachment to biomolecules like antibodies or nanoparticles. This has sparked interest in theranostic platforms combining diagnostics and therapy—a hot topic in precision medicine. Furthermore, its structural features are being investigated for metal-organic frameworks (MOFs) design, contributing to advancements in controlled release systems.
In the context of industrial scalability, 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid presents both opportunities and challenges. While its synthesis requires stringent control of reaction conditions (e.g., temperature-sensitive Boc deprotection), optimized protocols have been developed using continuous flow chemistry—an area gaining traction for sustainable manufacturing. The compound’s stability under physiological conditions also makes it a candidate for oral drug formulations, addressing frequent queries about pH-dependent degradation in gastrointestinal environments.
Emerging discussions in scientific forums often link this compound to AI-driven drug discovery. Computational models predict its compatibility with various biological targets, accelerating hit-to-lead optimization. Such applications resonate with the increasing demand for machine learning in chemistry, particularly for virtual screening of building blocks like CAS 1897912-96-7. Additionally, patent analyses reveal its inclusion in novel kinase inhibitor scaffolds, underscoring its versatility in oncology research.
Environmental and regulatory considerations further shape the narrative around this compound. Its biodegradability profile and compliance with REACH regulations are frequently queried topics, reflecting the industry’s focus on sustainable chemistry. Proper handling protocols emphasize the use of non-hazardous solvents during purification, aligning with green solvent initiatives promoted by major research consortia.
In summary, 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid (CAS No. 1897912-96-7) represents a convergence of cutting-edge pharmaceutical innovation and sustainable synthetic practices. Its multifaceted applications—from peptide engineering to nanomedicine—position it as a compound of enduring significance in both academic and industrial settings. As research continues to unravel its potential, this molecule is poised to address critical gaps in personalized therapeutics and material science.
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